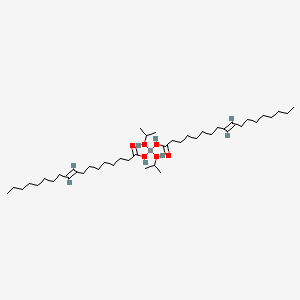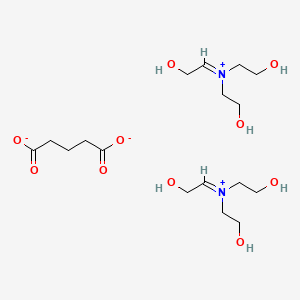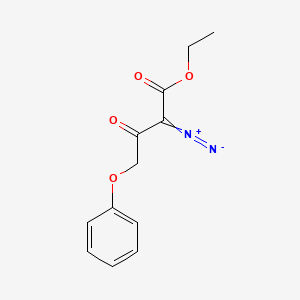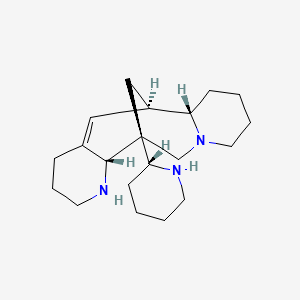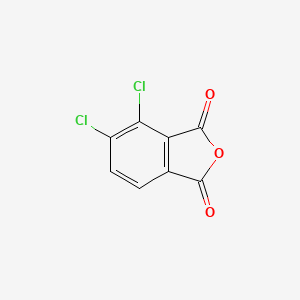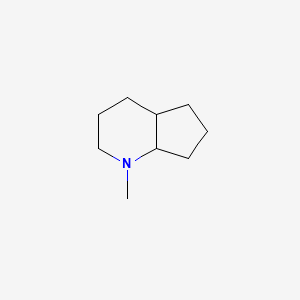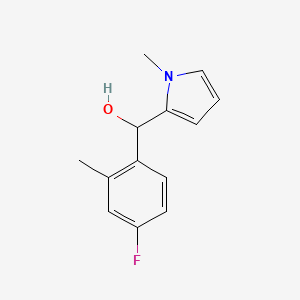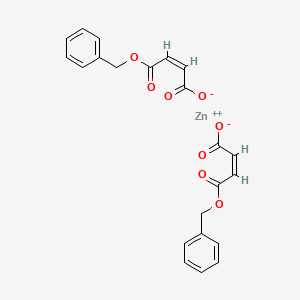
1,1,4-Trichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4-Trichlorobutane is an organic compound with the molecular formula C4H7Cl3 It is a chlorinated derivative of butane, characterized by the presence of three chlorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 1,1,4-Trichlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms. This reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: 1,1,4-Trichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are used in these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or other substituted butanes.
Reduction: Formation of butane or less chlorinated butanes.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
科学研究应用
1,1,4-Trichlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its use as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
作用机制
The mechanism by which 1,1,4-Trichlorobutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes the addition of hydrogen atoms, leading to the formation of less chlorinated derivatives. The molecular targets and pathways involved vary based on the specific chemical environment and reagents used.
相似化合物的比较
1,1,1-Trichlorobutane: Similar in structure but with all three chlorine atoms attached to the same carbon atom.
1,2,4-Trichlorobutane: Differing in the position of chlorine atoms along the carbon chain.
1,4-Dichlorobutane: Contains only two chlorine atoms, both attached to the terminal carbon atoms.
Uniqueness: 1,1,4-Trichlorobutane is unique due to the specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
66250-03-1 |
|---|---|
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
1,1,4-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c5-3-1-2-4(6)7/h4H,1-3H2 |
InChI 键 |
RDCXWDUHESIPFX-UHFFFAOYSA-N |
规范 SMILES |
C(CC(Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


